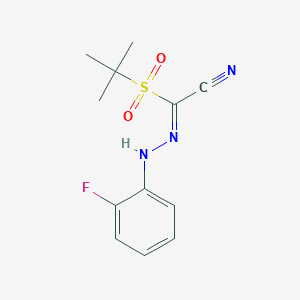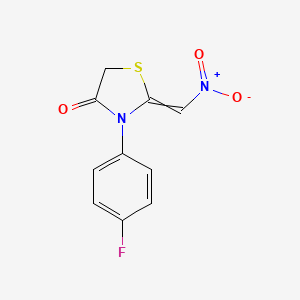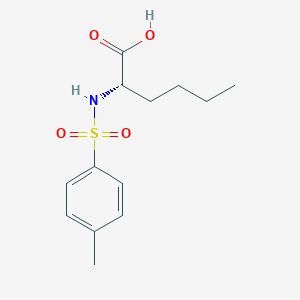
(S)-2-(4-Methylphenylsulfonamido)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-Methylphenylsulfonamido)hexanoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a hexanoic acid backbone. The (S)-configuration indicates that the compound is chiral, with the specific stereochemistry being important for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Methylphenylsulfonamido)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzenesulfonyl chloride and (S)-2-aminohexanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(4-Methylphenylsulfonamido)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(4-Methylphenylsulfonamido)hexanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-(4-Methylphenylsulfonamido)hexanoic acid involves its interaction with specific molecular targets in biological systems. The sulfonamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share a similar sulfonamide group and have been studied for their antimicrobial and anti-inflammatory activities.
Sulfonimidates: These compounds also contain a sulfonamide group and are used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness
(S)-2-(4-Methylphenylsulfonamido)hexanoic acid is unique due to its specific stereochemistry and the presence of a hexanoic acid backbone, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H19NO4S |
|---|---|
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
(2S)-2-[(4-methylphenyl)sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-3-4-5-12(13(15)16)14-19(17,18)11-8-6-10(2)7-9-11/h6-9,12,14H,3-5H2,1-2H3,(H,15,16)/t12-/m0/s1 |
Clave InChI |
ZWCLEVBHABYQAI-LBPRGKRZSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canónico |
CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B11726892.png)

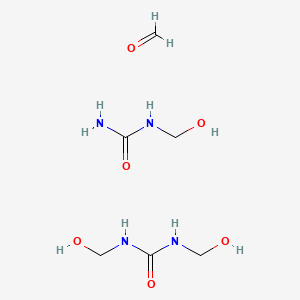


![(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B11726919.png)
![(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine](/img/structure/B11726925.png)
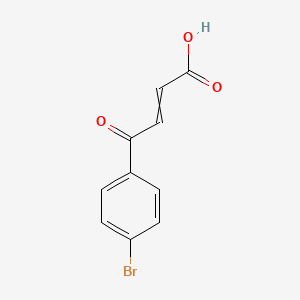
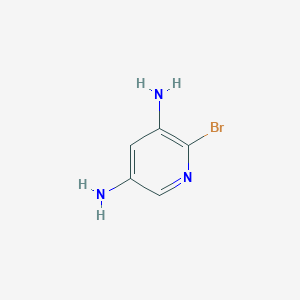
![2-cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11726939.png)
![Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B11726944.png)
![Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate](/img/structure/B11726958.png)
